tert-butyl N,N-dimethylcarbamate
Overview
Description
Tert-butyl N,N-dimethylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). These compounds are characterized by the presence of the carbamate group (-O2CNH2) and are often used in various applications, including as intermediates in organic synthesis, protective groups in chemistry, and in some cases, as pesticides or pharmaceuticals.
Synthesis Analysis
The synthesis of tert-butyl N,N-dimethylcarbamate and related compounds has been explored in several studies. For instance, the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate involves the use of n-BuLi in anhydrous THF, which allows for the introduction of various electrophiles to yield substituted products . Another approach involves the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, using sodium benzenesulfinate and formic acid, which then behave as N-(Boc)-protected nitrones in further reactions . Additionally, practical synthesis routes have been developed for related compounds, such as trans-tert-butyl-2-aminocyclopentylcarbamate, through aziridine opening and optical resolution .
Molecular Structure Analysis
The molecular structure of tert-butyl N,N-dimethylcarbamate is not directly discussed in the provided papers. However, related compounds have been synthesized and analyzed, such as tert-butyl N-acetylcarbamate, whose crystal structure was determined using natural phosphate as a catalyst and analyzed through Hirshfeld surface analysis . This analysis revealed the presence of centrosymmetric rings linked by double N—H⋯O=C hydrogen bonds, which is a common structural motif in carbamates.
Chemical Reactions Analysis
Tert-butyl N,N-dimethylcarbamate can undergo various chemical reactions typical of carbamates. For example, N-tert-butanesulfinyl imines, which are related to carbamates, serve as intermediates for the asymmetric synthesis of amines and can be activated by the tert-butanesulfinyl group for the addition of nucleophiles . The protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is another reaction where carbamates can be involved, providing stability under various conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N,N-dimethylcarbamate are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as (S)-tert-butyl 1-phenylethylcarbamate, have been studied. This compound exhibits a solid-liquid phase transition with a melting point of 359.53 K, and its molar heat capacities were determined by adiabatic calorimetry . These properties are indicative of the stability and reactivity of carbamates, which can be extrapolated to tert-butyl N,N-dimethylcarbamate.
Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Application : tert-Butyl N,N-diallylcarbamate is used in the synthesis of heterocyclic compounds .
- Method : The compound undergoes ring-closing metathesis (RCM) reactions in the presence of a Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .
- Results : The reaction results in the formation of heterocyclic compounds .
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Synthesis of N-Boc-protected Anilines
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Ring-Closing Metathesis (RCM) Reactions
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Preparation of Poly (nTBA) Based Copolymeric Hydrogels
- Application : nTBA is a temperature-sensitive monomer that can be potentially used in drug delivery systems, dewatering of proteins, and immobilization of cells .
- Method : It can be used in the preparation of poly (nTBA) based copolymeric hydrogels .
- Results : The hydrogels can be used for bovine serum albumin .
Safety And Hazards
Tert-butyl N,N-dimethylcarbamate is classified under the GHS07 hazard class . It has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
tert-butyl N,N-dimethylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSZFSOFYVMDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310255 | |
Record name | tert-butyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Amines, coco alkyldimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
tert-butyl N,N-dimethylcarbamate | |
CAS RN |
61788-93-0, 7541-17-5 | |
Record name | Amines, coco alkyl dimethyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC223096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Amines, coco alkyldimethyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | tert-butyl N,N-dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, coco alkyldimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.